Multinoside A

Description

This compound has been reported in Sinocrassula indica, Rosa multiflora, and Prunus tomentosa with data available.

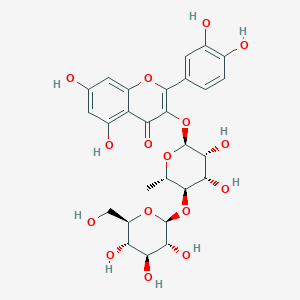

Structure

2D Structure

3D Structure

Properties

CAS No. |

59262-54-3 |

|---|---|

Molecular Formula |

C27H30O16 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c1-8-23(42-27-21(37)19(35)17(33)15(7-28)41-27)20(36)22(38)26(39-8)43-25-18(34)16-13(32)5-10(29)6-14(16)40-24(25)9-2-3-11(30)12(31)4-9/h2-6,8,15,17,19-23,26-33,35-38H,7H2,1H3/t8-,15+,17+,19-,20-,21+,22+,23-,26-,27-/m0/s1 |

InChI Key |

CAENGMLSMONNBU-QLYOBGCHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Multinoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation, and characterization of Multinoside A, a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering in-depth information on its molecular properties and the methodologies employed for its structural elucidation.

Chemical Structure and Properties of this compound

This compound is a flavonoid glycoside belonging to the flavonol subclass. Its chemical structure consists of a quercetin aglycone attached to a disaccharide moiety at the C-3 position. The disaccharide is composed of a glucose molecule linked to a rhamnose molecule. Specifically, it is defined as quercetin 3-O-(4-O-β-D-glucopyranosyl)-α-L-rhamnopyranoside. This structural arrangement confers specific physicochemical properties to the molecule, influencing its solubility, stability, and potential biological activity.

The molecular formula of this compound is C₂₇H₃₀O₁₆, with a corresponding molecular weight of 610.52 g/mol . The complex glycosidic linkage and the polyhydroxylated nature of the quercetin backbone are key features determining its chemical behavior and interactions with biological targets.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₁₆ |

| Molecular Weight | 610.52 g/mol |

| IUPAC Name | 3-[(6-deoxy-4-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one |

| CAS Number | 59262-54-3 |

| Appearance | Yellowish powder |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |

Isolation and Purification Protocol

This compound has been identified as a chemical constituent in several plant species, including Rosa multiflora, Sinocrassula indica, and Prunus tomentosa. The following is a generalized experimental protocol for the isolation and purification of this compound from plant material, based on common flavonoid extraction techniques. It is important to note that specific yields and purities will vary depending on the plant source and the precise conditions used.

Experimental Workflow for Isolation

Detailed Methodology

-

Plant Material Collection and Preparation: The fruits of Rosa multiflora are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield. The methanol extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, which contains the flavonoid glycosides, is collected and concentrated.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol. This step serves to separate the compounds based on their size and polarity, leading to a fraction enriched with this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is further purified by preparative HPLC on a C18 column using a gradient of methanol and water as the mobile phase. Fractions are collected and monitored by analytical HPLC to identify those containing pure this compound.

-

Structure Confirmation: The purified compound is then subjected to spectroscopic analysis to confirm its identity as this compound.

Structure Elucidation Data

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its elemental composition.

| Mass Spectrometry Data | |

| Technique | Observed m/z |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) | [M+H]⁺ at m/z 611.1605 (Calculated for C₂₇H₃₁O₁₆⁺, 611.1612) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Biological Activity and Signaling Pathways

This compound, as a quercetin glycoside, is presumed to possess antioxidant properties. Flavonoids, in general, are known to exert a wide range of biological effects, including anti-inflammatory, and enzyme-inhibitory activities. However, specific studies detailing the signaling pathways modulated by this compound are limited. The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, including its physicochemical properties and the experimental protocols for its isolation and characterization. The structural elucidation relies on modern spectroscopic techniques, primarily mass spectrometry and NMR. While the general biological activities of related flavonoids are well-documented, the specific molecular mechanisms and signaling pathways associated with this compound remain an area for future investigation. This information serves as a valuable resource for researchers and professionals working on the discovery and development of new therapeutic agents from natural sources.

Multinoside A: A Technical Guide for Researchers

An In-depth Examination of the Discovery, Natural Sources, and Biological Activities of a Promising Flavonoid Glycoside

Introduction

Multinoside A, a quercetin-based flavonoid glycoside, has garnered interest within the scientific community for its potential as a bioactive compound. This technical guide provides a comprehensive overview of its discovery, natural origins, and known biological activities, with a focus on presenting detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Chemical Profile

This compound is structurally defined as quercetin 3-O-(6-deoxy-4-O-β-D-glucopyranosyl-α-L-mannopyranoside). Its chemical structure confers antioxidant properties, a characteristic feature of many flavonoid compounds.[1]

| Property | Value | Source |

| Molecular Formula | C27H30O16 | PubChem[1] |

| Molecular Weight | 610.5 g/mol | PubChem[1] |

| CAS Number | 59262-54-3 | PubChem[1] |

| IUPAC Name | 3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | PubChem[1] |

Discovery and Natural Sources

-

Sinocrassula indica : A succulent plant used in traditional Chinese medicine.[2][3]

-

Rosa multiflora (Multiflora Rose) : A species of rose native to Asia.[1]

-

Prunus tomentosa (Nanking Cherry) : A species of cherry native to northern and western China.[1]

-

Hemerocallis citrina Baroni (Citron Daylily) : An edible plant used in traditional Asian cuisine.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published under its specific name in a singular comprehensive study. However, the methodologies employed for the isolation of structurally similar flavonol glycosides from one of its primary sources, Sinocrassula indica, have been extensively detailed. The following protocols are based on these established methods and represent a robust approach for the isolation and characterization of this compound.

Isolation of this compound from Sinocrassula indica

This protocol is adapted from the methodologies reported by Morikawa, Matsuda, Yoshikawa, and colleagues in their extensive work on the bioactive constituents of Sinocrassula indica.[2][3]

1. Extraction:

-

Plant Material: Dried whole plant material of Sinocrassula indica.

-

Procedure:

-

The dried plant material is pulverized.

-

A three-fold volume of methanol (MeOH) is added to the powdered material.

-

The mixture is heated under reflux for 2 hours.

-

The extraction process is repeated three times.

-

The collected MeOH extracts are filtered and then concentrated under reduced pressure to yield a crude extract.

-

2. Chromatographic Separation:

-

Initial Fractionation (Diaion HP-20):

-

The crude MeOH extract is suspended in water and subjected to column chromatography on a Diaion HP-20 column.

-

The column is eluted with a stepwise gradient of water, 50% aqueous MeOH, and MeOH to yield distinct fractions.

-

-

Silica Gel Column Chromatography:

-

The 50% aqueous MeOH fraction is subjected to silica gel column chromatography.

-

Elution is performed with a solvent system of chloroform-methanol-water (e.g., in a 10:3:1 ratio), gradually increasing the polarity.

-

-

Octadecylsilyl (ODS) Silica Gel Column Chromatography:

-

Fractions containing flavonoid glycosides are further purified on an ODS silica gel column.

-

Elution is carried out with a gradient of acetonitrile in water.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC on an ODS column.

-

A typical mobile phase would be a gradient of acetonitrile in water, with UV detection at approximately 254 nm and 330 nm.

-

3. Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are employed to elucidate the complete structure, including the aglycone, the sugar moieties, and their linkage positions.

Caption: Workflow for the isolation and characterization of this compound.

Biological Activities and Signaling Pathways

While extensive biological studies specifically on purified this compound are limited, its chemical nature as a quercetin glycoside suggests potential antioxidant and anti-inflammatory properties. Recent research has begun to elucidate its role in specific signaling pathways.

Antioxidant Activity

Flavonoids, including quercetin and its glycosides, are well-known for their antioxidant effects. The proposed mechanisms for the antioxidant activity of this compound, based on its structural class, include:

-

Free Radical Scavenging: The phenolic hydroxyl groups in the quercetin moiety can donate hydrogen atoms to free radicals, thereby neutralizing them.

-

Metal Chelation: The catechol group in the B-ring and the hydroxyl and carbonyl groups in the C-ring can chelate metal ions like iron and copper, which are involved in the generation of reactive oxygen species.

Quantitative Data:

Specific IC50 values for the antioxidant activity of purified this compound are not prominently available in the reviewed literature. Further research is required to quantify its antioxidant potential using standard assays such as DPPH, ABTS, or ORAC.

Anti-inflammatory Activity

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate inflammatory signaling pathways. Based on studies of related quercetin glycosides, this compound may exert anti-inflammatory effects through the inhibition of key enzymes and transcription factors involved in the inflammatory response, such as cyclooxygenases (COX) and nuclear factor-kappa B (NF-κB).

Quantitative Data:

Quantitative data on the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of inflammatory mediators, are not yet available in the scientific literature.

Modulation of Signaling Pathways

Recent studies have implicated the aqueous extract of Hemerocallis citrina Baroni, which contains this compound, in the modulation of the PI3K-AKT signaling pathway . This pathway is crucial for regulating cell growth, proliferation, and survival. The study suggested that the lactation-promoting effects of the extract are mediated through the regulation of key genes in this pathway.

Caption: Postulated modulation of the PI3K-AKT pathway by this compound.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid glycoside with established natural sources and a well-defined chemical structure. While its biological activities are not yet extensively characterized with specific quantitative data, its structural relationship to quercetin and recent findings linking it to the PI3K-AKT signaling pathway suggest its potential as a valuable compound for further investigation in drug discovery and development. Future research should focus on:

-

The definitive first report of its discovery and isolation.

-

Quantitative assessment of its antioxidant and anti-inflammatory activities using purified this compound.

-

Elucidation of its specific molecular targets and mechanisms of action in various signaling pathways.

-

Determination of its bioavailability and pharmacokinetic profile.

This technical guide provides a foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. This compound | C27H30O16 | CID 5319943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactive constituents from chinese natural medicines. XXIV. Hypoglycemic effects of Sinocrassula indica in sugar-loaded rats and genetically diabetic KK-A(y) mice and structures of new acylated flavonol glycosides, sinocrassosides A(1), A(2), B(1), and B(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive constituents from Chinese natural medicines. XXXII. aminopeptidase N and aldose reductase inhibitors from Sinocrassula indica: structures of sinocrassosides B(4), B(5), C(1), and D(1)-D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Multinoside A in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Multinoside A, a complex flavonoid glycoside, has been identified in several plant species, including Rosa multiflora, Prunus tomentosa, and Sinocrassula indica.[1] As a derivative of the widely studied flavonol quercetin, its biosynthesis is of significant interest for understanding plant secondary metabolism and for potential biotechnological production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge of flavonoid and glycosyltransferase biochemistry. The guide is structured to serve as a valuable resource for researchers, offering detailed descriptions of the biosynthetic steps, summaries of relevant quantitative data, and robust experimental protocols for pathway elucidation and enzyme characterization. All pathways and workflows are visualized using Graphviz to ensure clarity and logical flow.

Part 1: Biosynthesis of the Aglycone Backbone - Quercetin

The formation of this compound begins with the synthesis of its aglycone core, quercetin. This process is a well-characterized branch of the phenylpropanoid pathway, which is nearly ubiquitous in higher plants. The pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavonol skeleton.

The key enzymatic steps leading to quercetin are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonol Synthase (FLS): Introduces a double bond into dihydrokaempferol to yield the flavonol kaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates kaempferol at the 3' position of the B-ring to produce quercetin.

Part 2: Putative Glycosylation Pathway of this compound

The structural formula of this compound is quercetin 3-O-(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl). This indicates a two-step glycosylation process at the 3-hydroxyl group of quercetin, catalyzed by specific UDP-glycosyltransferases (UGTs). While the exact enzymes in the source plants have not been characterized, a putative pathway can be inferred from studies on the biosynthesis of similar flavonoid diglycosides.

Step 1: Formation of Quercetin-3-O-rhamnoside (Quercitrin)

The initial step is likely the attachment of a rhamnose moiety to the 3-hydroxyl group of quercetin. This reaction would be catalyzed by a UDP-rhamnose:flavonol 3-O-rhamnosyltransferase.

-

Substrates: Quercetin and UDP-L-rhamnose

-

Enzyme: Quercetin 3-O-rhamnosyltransferase (Q3RT)

-

Product: Quercetin-3-O-rhamnoside (Quercitrin)

Step 2: Glucosylation of Quercitrin to form this compound

The second step involves the addition of a glucose molecule to the 4-hydroxyl group of the rhamnose moiety already attached to quercetin. This is catalyzed by a specific glucosyltransferase that recognizes the flavonoid monoglycoside as its substrate.

-

Substrates: Quercetin-3-O-rhamnoside and UDP-D-glucose

-

Enzyme: Flavonoid-3-O-rhamnoside-4''-O-glucosyltransferase

-

Product: this compound

Part 3: Quantitative Data Summary

Specific kinetic data for the enzymes involved in this compound biosynthesis are not yet available. However, data from characterized homologous flavonoid glycosyltransferases from other plant species can provide a valuable reference for expected enzyme performance.

Table 1: Kinetic Parameters of a Representative Flavonoid 3-O-Glucosyltransferase (Fh3GT1 from Freesia hybrida) [2]

| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Quercetin | 15.6 ± 1.2 | 11.2 ± 0.5 | 1.05 | 0.067 |

| Kaempferol | 21.3 ± 1.9 | 9.8 ± 0.4 | 0.92 | 0.043 |

| Cyanidin | 35.1 ± 2.5 | 15.3 ± 0.8 | 1.43 | 0.041 |

| Delphinidin | 28.4 ± 2.1 | 18.9 ± 1.1 | 1.77 | 0.062 |

| UDP-Glucose | 210 ± 15 | - | - | - |

Table 2: Kinetic Parameters of a Representative Flavonol-3-O-glucoside L-rhamnosyltransferase (from Citrus sinensis) [3]

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Hesperetin | 15.16 | 0.77 | 50.39 |

| Naringenin | 20.41 | 0.71 | 34.79 |

| Quercetin | 36.78 | 0.58 | 15.77 |

| Kaempferol | 28.09 | 0.46 | 16.38 |

Part 4: Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification, cloning, and functional characterization of the specific glycosyltransferases involved. Below are detailed methodologies for these key experiments.

Protocol 1: Identification and Cloning of Candidate UGTs from Prunus tomentosa

This protocol outlines a strategy to identify candidate UGT genes using a transcriptomics approach.

-

Plant Material and RNA Extraction:

-

Collect tissues from P. tomentosa known to accumulate this compound (e.g., developing fruits).

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

-

Transcriptome Sequencing (RNA-Seq):

-

Prepare cDNA libraries from the high-quality RNA samples.

-

Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

-

Assemble the transcriptome de novo or by mapping to a reference genome if available.

-

-

Candidate Gene Identification:

-

Perform functional annotation of the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot, KEGG).

-

Identify transcripts annotated as "UDP-glycosyltransferase," "flavonoid glycosyltransferase," or similar.

-

Analyze the expression profiles of these candidate UGTs across different tissues or developmental stages to find genes whose expression correlates with this compound accumulation.

-

-

Full-Length cDNA Cloning:

-

Design gene-specific primers based on the transcript sequences of high-priority candidates.

-

Perform Reverse Transcription PCR (RT-PCR) using cDNA synthesized from the RNA of the target tissue.

-

Amplify the full-length open reading frame (ORF) of the candidate genes.

-

Clone the PCR products into a suitable vector (e.g., pGEM-T Easy) and confirm the sequence by Sanger sequencing.

-

Protocol 2: Heterologous Expression and Purification of Recombinant UGTs

This protocol describes the expression of candidate UGTs in E. coli for functional characterization.

-

Expression Vector Construction:

-

Subclone the confirmed full-length ORF of the candidate UGT into an E. coli expression vector (e.g., pET-28a(+) for an N-terminal His-tag).

-

Verify the construct by restriction digest and sequencing.

-

-

Protein Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a 50 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 min at 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and desalt/buffer-exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

-

Protocol 3: UGT Enzyme Assay and Kinetic Analysis

This protocol details how to determine the function and kinetic properties of the purified recombinant UGTs.

-

Standard Enzyme Assay (HPLC-based):

-

Prepare a reaction mixture in a total volume of 50 µL containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

2 mM UDP-sugar donor (UDP-rhamnose or UDP-glucose)

-

100 µM flavonoid acceptor substrate (quercetin or quercitrin, dissolved in DMSO)

-

1-5 µg of purified recombinant UGT enzyme

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC with a C18 column to separate the substrate and product. Monitor at a suitable wavelength (e.g., 350 nm for flavonoids).

-

Identify and quantify the product by comparing the retention time and UV spectrum with authentic standards, if available, or by LC-MS analysis.

-

-

Kinetic Parameter Determination:

-

To determine the Kₘ for the flavonoid substrate, vary its concentration (e.g., 5-200 µM) while keeping the UDP-sugar concentration saturating (e.g., 2 mM).

-

To determine the Kₘ for the UDP-sugar, vary its concentration (e.g., 0.1-5 mM) while keeping the flavonoid substrate concentration saturating (e.g., 200 µM).

-

Perform the assays under initial velocity conditions (i.e., short incubation times where product formation is linear).

-

Calculate the initial reaction velocities and determine Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Conclusion

While the complete biosynthetic pathway of this compound has not been definitively established in any plant species, this guide outlines a scientifically robust, putative pathway based on extensive knowledge of flavonoid metabolism. The proposed pathway involves the synthesis of the quercetin aglycone via the phenylpropanoid pathway, followed by a two-step glycosylation process catalyzed by specific UDP-glycosyltransferases. The provided experimental protocols offer a clear roadmap for researchers to identify and characterize the novel enzymes responsible for these transformations. Future work, including transcriptomic analysis of this compound-producing plants and subsequent biochemical characterization of candidate UGTs, will be crucial to fully elucidate this pathway and unlock the potential for its biotechnological application.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Biochemical and Molecular Characterization of a Flavonoid 3-O-glycosyltransferase Responsible for Anthocyanins and Flavonols Biosynthesis in Freesia hybrida [frontiersin.org]

- 3. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

Physical and chemical properties of Multinoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multinoside A, a flavonoid glycoside, has garnered scientific interest for its potential therapeutic properties, primarily attributed to its antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action involving key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a quercetin derivative, specifically a glycosyloxyflavone. It consists of a quercetin aglycone attached to a 6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl residue at position 3 through a glycosidic linkage.[1] This complex structure dictates its physical and chemical properties.

Structure and Identification

-

IUPAC Name: 3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]

-

Synonyms: Quercetin 3-glucosyl-(1->4)-rhamnoside, Quercetin 3-(4-glucosylrhamnoside)[1]

-

CAS Number: 59262-54-3[1]

Tabulated Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₆ | PubChem[1] |

| Molecular Weight | 610.5 g/mol | PubChem[1] |

| Monoisotopic Mass | 610.15338487 Da | PubChem[1] |

| Solubility | Slightly soluble in water. | N/A |

| Melting Point | Data not available | N/A |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

-

Mass Spectrometry (LC-MS): Experimental LC-MS data shows a precursor ion at m/z 611.16 [M+H]⁺ in positive ionization mode. In negative ionization mode with a chloride adduct, a precursor ion is observed at m/z 645.122 [M+Cl]⁻.[1]

-

¹³C NMR Spectroscopy: While a ¹³C NMR spectrum is available in public databases, detailed peak assignments are not yet fully elucidated in published literature.[1]

Biological Activities and Mechanism of Action

This compound has been reported to possess antioxidant and anti-inflammatory properties. These activities are primarily linked to its ability to scavenge free radicals and modulate inflammatory signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its flavonoid structure, which can donate hydrogen atoms to stabilize free radicals.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Inflammation is often characterized by the increased production of prostaglandins and nitric oxide, mediated by the enzymes COX-2 and inducible nitric oxide synthase (iNOS), respectively. This compound has been shown to inhibit the expression and activity of these enzymes.

The anti-inflammatory effects of this compound are thought to be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the regulation of inflammatory gene expression.

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may inhibit the phosphorylation of IκBα and p65, thereby suppressing NF-κB activation.

-

MAPK Pathway: The MAPK family, including p38 and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation is a key step in the inflammatory cascade. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 and JNK.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol describes a general method for the isolation and purification of flavonoid glycosides like this compound from plant sources, such as the flowers of Rosa multiflora or the fruits of Prunus tomentosa, where it has been reported to be present.[1]

Workflow for Isolation and Purification of this compound

Caption: A general workflow for the isolation and purification of this compound from plant material.

Methodology:

-

Extraction: Air-dried and powdered plant material is extracted with 70% ethanol at room temperature with agitation. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol. The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography using a macroporous adsorption resin or Sephadex LH-20. The column is eluted with a stepwise gradient of methanol in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified by preparative HPLC on a C18 column to yield pure this compound.

Biological Assays

This assay determines the ability of this compound to inhibit the activity of the COX-2 enzyme.

Experimental Workflow for COX-2 Inhibition Assay

Caption: Workflow for determining the COX-2 inhibitory activity of this compound.

Protocol:

-

Recombinant human COX-2 enzyme is pre-incubated with various concentrations of this compound in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

-

After a defined incubation period, the reaction is stopped.

-

The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial ELISA kit.

-

The concentration of this compound that inhibits 50% of COX-2 activity (IC₅₀) is calculated.

This assay measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[5][6]

Protocol:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is designed to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

Signaling Pathway Analysis Workflow

Caption: A standard workflow for Western blot analysis to assess protein phosphorylation.

Methodology:

-

RAW 264.7 cells are cultured to an appropriate confluency.

-

Cells are pre-treated with this compound at various concentrations for 1 hour.

-

Cells are then stimulated with LPS (1 µg/mL) for a specified time (e.g., 30 minutes).

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of IκBα, p65, p38, and JNK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothesized mechanism of action of this compound on the NF-κB and MAPK signaling pathways.

Hypothesized Inhibition of the NF-κB Pathway by this compound

References

- 1. This compound | C27H30O16 | CID 5319943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chemical fingerprinting of Peganum harmala seeds via UV-Vis, XRD, TGA, FTIR, and GC-MS techniques; In vitro assessment of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Multinoside A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Multinoside A, a flavonoid glycoside, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.

Core Chemical and Physical Data

This compound, a naturally occurring flavonoid, has been the subject of interest for its potential therapeutic properties. Key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59262-54-3 | N/A |

| Molecular Weight | 610.52 g/mol | [1][2][3] |

| Molecular Formula | C27H30O16 | [2][3] |

| DPPH Radical Scavenging Activity (IC50) | 54.3 µg/mL | [1] |

| COX-2 Expression Inhibition (IC50) | 9.6 µg/mL | [1] |

| Nitric Oxide (NO) Production Inhibition (IC50) | 43.9 µg/mL | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant antioxidant and anti-inflammatory activities. Its ability to scavenge free radicals, inhibit the expression of cyclooxygenase-2 (COX-2), and reduce the production of nitric oxide (NO) suggests its potential as a therapeutic agent for inflammatory conditions.

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including those encoding for inducible nitric oxide synthase (iNOS) and COX-2. By inhibiting this pathway, this compound can effectively suppress the production of key inflammatory mediators.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting the LPS-induced inflammatory pathway.

Caption: Proposed inhibitory pathway of this compound on LPS-induced inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

This compound (or test compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Sample preparation: Dissolve this compound and ascorbic acid in methanol to prepare a series of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a positive control group (LPS only) should be included.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value is then determined.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of COX-2.

Materials:

-

COX-2 inhibitor screening kit (commercially available, e.g., from Cayman Chemical, Abcam)

-

This compound (or test compound)

-

Indomethacin or Celecoxib (positive control)

-

96-well plate (often black for fluorescence assays)

-

Fluorometric or colorimetric microplate reader

Procedure (General protocol, may vary by kit):

-

Reagent Preparation: Prepare all reagents, including assay buffer, enzyme, substrate (arachidonic acid), and probe, according to the kit manufacturer's instructions.

-

Sample Preparation: Dissolve this compound and the positive control in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

-

Assay:

-

To the wells of the 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or positive control.

-

Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

-

Measurement: Immediately measure the fluorescence or absorbance in kinetic mode for a specified period (e.g., 5-10 minutes) using a microplate reader at the appropriate wavelengths as indicated in the kit protocol.

-

Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates of the test compound-treated wells to the untreated (enzyme control) wells. The IC50 value is then calculated from the dose-response curve.

References

An In-depth Technical Guide to the Antioxidant Properties of Multinoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multinoside A, a flavonoid glycoside, has been identified as a compound with potential antioxidant properties. As a derivative of quercetin, a well-studied antioxidant, this compound is of significant interest for its potential therapeutic applications in conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the known antioxidant characteristics of this compound, details established experimental protocols for its evaluation, and explores its potential mechanisms of action, including the modulation of cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a glycosyloxyflavone, structurally identified as quercetin 3-O-(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl). It is a naturally occurring compound found in various plant species, including Rosa multiflora, Prunus tomentosa, and Sinocrassula indica. The core structure of this compound is the flavonol quercetin, which is covalently linked to a disaccharide moiety at the 3-position. The presence of the quercetin backbone suggests that this compound likely exhibits significant antioxidant activity, as quercetin and its derivatives are renowned for their radical-scavenging and metal-chelating properties.

Quantitative Antioxidant Data

To date, the publicly available quantitative data on the antioxidant activity of isolated this compound is limited. The primary reported value is from a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC50 | 54.3 µg/mL | [1] |

This IC50 value indicates the concentration of this compound required to scavenge 50% of the DPPH radicals in the assay, providing a measure of its direct antioxidant potential. Further research employing a broader range of antioxidant assays is necessary to fully characterize its antioxidant profile.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays. These protocols are standardized and can be adapted for the specific analysis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of concentrations of this compound in the same solvent.

-

A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the this compound solution (e.g., 100 µL) to each well.

-

Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

-

For the blank, use the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (e.g., 10 µL) to a 96-well microplate.

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

ABTS Radical Scavenging Assay Workflow.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate until confluent.

-

-

Loading and Treatment:

-

Wash the cells with a buffer (e.g., PBS).

-

Load the cells with DCFH-DA solution (e.g., 25 µM) and the desired concentrations of this compound for a specific incubation period (e.g., 1 hour).

-

-

Induction of Oxidative Stress:

-

Wash the cells to remove the extracellular probe and sample.

-

Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (e.g., 600 µM).

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence plate reader.

-

-

Calculation:

-

The antioxidant activity is determined by the reduction in fluorescence in the presence of this compound compared to the control (cells treated only with AAPH).

-

Results can be expressed as quercetin equivalents (QE).

-

Cellular Antioxidant Activity (CAA) Assay Workflow.

Potential Mechanisms of Antioxidant Action

While specific mechanistic studies on this compound are scarce, its antioxidant properties can be inferred from its chemical structure, particularly the quercetin aglycone.

Direct Radical Scavenging

Flavonoids like quercetin are potent radical scavengers due to the presence of multiple hydroxyl groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic system. The key structural features of the quercetin moiety in this compound that contribute to this activity are:

-

The catechol group (3',4'-dihydroxy) in the B-ring is a primary site for radical scavenging.

-

The hydroxyl group at the 3-position of the C-ring also participates in radical scavenging.

-

The 2,3-double bond in conjunction with the 4-keto group in the C-ring facilitates electron delocalization.

Metal Chelation

Transition metals, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The structure of quercetin allows it to chelate these metal ions, preventing them from participating in radical-generating reactions. The primary chelation sites are the catechol group in the B-ring and the 3-hydroxyl and 4-keto groups in the C-ring.

Potential Modulation of Cellular Signaling Pathways: The Nrf2-ARE Pathway

Beyond direct antioxidant effects, flavonoids can exert their protective effects by modulating endogenous antioxidant defense systems. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Hypothesized Mechanism for this compound:

While not yet demonstrated experimentally for this compound, it is plausible that it, or its aglycone quercetin following in vivo hydrolysis, can activate the Nrf2 pathway.

-

Nrf2 Activation: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or those that induce mild oxidative stress, such as quercetin, can modify cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2.

-

Nuclear Translocation and ARE Binding: Once released, Nrf2 translocates to the nucleus. In the nucleus, it forms a heterodimer with small Maf proteins.

-

Gene Transcription: This heterodimer then binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of protective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that detoxify superoxide radicals and hydrogen peroxide, respectively.

-

The upregulation of these endogenous antioxidant systems provides a long-lasting and amplified protective effect against oxidative stress.

Hypothesized Nrf2-ARE Signaling Pathway Activation by this compound.

Conclusion and Future Directions

This compound demonstrates potential as an antioxidant, primarily based on its DPPH radical scavenging activity and its structural relationship to quercetin. However, a comprehensive understanding of its antioxidant profile is currently lacking. Future research should focus on:

-

Comprehensive in vitro antioxidant profiling: Utilizing a battery of assays such as ABTS, ORAC, and FRAP to obtain a more complete picture of its antioxidant capacity.

-

Cellular antioxidant activity studies: Employing the CAA assay in various cell lines to assess its bioavailability and efficacy in a biological context.

-

Mechanistic studies: Investigating the ability of this compound to modulate the Nrf2-ARE pathway and other relevant cellular signaling cascades involved in the oxidative stress response.

-

In vivo studies: Evaluating the antioxidant effects of this compound in animal models of diseases associated with oxidative stress.

By systematically addressing these research gaps, the full therapeutic potential of this compound as a novel antioxidant agent can be elucidated, paving the way for its potential application in drug development and functional foods.

References

Multinoside A: A Comprehensive Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multinoside A, a flavonoid glycoside primarily isolated from species such as Rosa multiflora, Prunus tomentosa, and Hydrangeae Dulcis Folium, has emerged as a molecule of interest in preclinical research. This technical guide synthesizes the current body of scientific literature on this compound, presenting its known biological activities, quantitative data, and the experimental methodologies employed in its investigation. The compound has demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, anti-malarial, and purgative properties. Notably, its mechanism of action in modulating intestinal barrier function has been linked to the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway. This document aims to provide a detailed resource for researchers and professionals in drug development by consolidating the existing data, outlining experimental protocols, and visualizing key molecular pathways.

Biological Activities and Quantitative Data

This compound has been evaluated for several biological activities, with quantitative data available for its antioxidant and anti-inflammatory effects. The following tables summarize the key findings from published studies.

Table 1: Antioxidant and Anti-inflammatory Activities of this compound

| Biological Activity | Assay | Target | IC50 Value (µg/mL) | Source |

| Antioxidant | DPPH Free Radical Scavenging | DPPH Radicals | 54.3 | [Kim SK, et al., 2008] |

| Anti-inflammatory | COX-2 Expression Inhibition | Cyclooxygenase-2 | 9.6 | [Kim SK, et al., 2008] |

| Anti-inflammatory | Nitric Oxide Production Inhibition | Nitric Oxide | 43.9 | [Kim SK, et al., 2008] |

Table 2: Anti-malarial and Purgative Effects of this compound

| Biological Activity | Organism/Model | Effect | Source |

| Anti-malarial | Plasmodium falciparum | Proliferation inhibition at low concentrations | [Murakami N, et al., 2001] |

| Purgative | Caco-2 cell monolayers | Increased intestinal barrier permeability | [Sendo T, et al., 2019] |

Experimental Protocols

This section details the methodologies used in the key studies to evaluate the biological activities of this compound.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of this compound was determined using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay as described by Kim SK, et al. (2008).

-

Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.

-

Assay Procedure:

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period.

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

IC50 Determination: The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Activity Assays

The anti-inflammatory effects of this compound were assessed by measuring its ability to inhibit COX-2 expression and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells (Kim SK, et al., 2008).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Assay Procedure:

-

Cells are pre-treated with various concentrations of this compound for a specific duration.

-

The cells are then stimulated with LPS to induce NO production.

-

After incubation, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

-

IC50 Determination: The IC50 value for NO production inhibition is calculated from the dose-response curve.

-

Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS.

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for COX-2, followed by a secondary antibody.

-

The protein bands are visualized, and the intensity is quantified to determine the level of COX-2 expression relative to a control.

-

-

IC50 Determination: The IC50 value for COX-2 expression inhibition is determined from the dose-dependent reduction in COX-2 protein levels.

Anti-malarial Activity Assay

The anti-malarial activity of this compound was evaluated against the human malaria parasite Plasmodium falciparum (Murakami N, et al., 2001).

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable culture medium.

-

Drug Susceptibility Assay:

-

Synchronized parasite cultures (usually at the ring stage) are exposed to various concentrations of this compound.

-

The parasites are incubated for a full growth cycle (e.g., 48 hours).

-

Parasite growth is assessed by measuring the incorporation of a radiolabeled precursor (e.g., [3H]-hypoxanthine) or by microscopic counting of parasitemia.

-

-

Data Analysis: The inhibition of parasite growth is calculated relative to untreated controls, and the IC50 value is determined.

Purgative Effect and Intestinal Barrier Function Assay

The effect of this compound on intestinal barrier function was investigated using Caco-2 human intestinal epithelial cell monolayers (Sendo T, et al., 2019).

-

Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated and polarized monolayer.

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

The integrity of the Caco-2 cell monolayer is monitored by measuring TEER using a voltmeter.

-

Cells are treated with this compound, and TEER is measured at different time points to assess changes in ion permeability.

-

-

Paracellular Permeability Assay:

-

A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical side of the Caco-2 monolayer.

-

After incubation with this compound, the amount of the fluorescent marker that has passed through to the basolateral side is quantified using a fluorescence plate reader. An increase in fluorescence indicates increased paracellular permeability.

-

Signaling Pathway Analysis

The purgative effect of this compound has been linked to the modulation of the TGF-β/Smad3 signaling pathway, which plays a crucial role in regulating intestinal epithelial barrier function.

TGF-β/Smad3 Signaling Pathway in Intestinal Barrier Regulation

The study by Sendo T, et al. (2019) suggests that this compound increases the permeability of the intestinal barrier. This effect is associated with the activation of the TGF-β signaling pathway, leading to the phosphorylation of Smad3. Activated (phosphorylated) Smad3 then translocates to the nucleus and regulates the expression of genes involved in tight junction integrity, ultimately leading to increased paracellular permeability.

Caption: this compound-induced activation of the TGF-β/Smad3 signaling pathway.

Experimental Workflow for Signaling Pathway Analysis

The investigation of the TGF-β/Smad3 pathway typically involves the following experimental workflow.

Caption: Workflow for analyzing Smad3 phosphorylation in response to this compound.

Conclusion and Future Directions

This compound has demonstrated promising bioactivities in several preclinical models. Its antioxidant and anti-inflammatory properties, coupled with its anti-malarial and purgative effects, suggest its potential as a lead compound for further drug development. The elucidation of its modulatory effect on the TGF-β/Smad3 signaling pathway in the context of intestinal permeability provides a valuable mechanistic insight.

Future research should focus on several key areas:

-

In vivo efficacy studies: To validate the observed in vitro activities in animal models of inflammation, malaria, and constipation.

-

Pharmacokinetic and toxicological profiling: To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Mechanism of action studies: To further explore the molecular targets and signaling pathways involved in its diverse biological effects, particularly its anti-malarial and anti-inflammatory actions.

-

Structure-activity relationship (SAR) studies: To identify the key structural features of this compound responsible for its bioactivities and to guide the synthesis of more potent and selective analogs.

This comprehensive technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols for the Extraction of Multinoside A from Rosa multiflora

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multinoside A, a glycosyloxyflavone, is a bioactive compound found in the fruits (pseudocarps) of Rosa multiflora. As a derivative of quercetin, it is recognized for its potential antioxidant properties.[1] These application notes provide a comprehensive overview of the extraction and isolation of this compound from Rosa multiflora, including detailed protocols, quantitative data, and an exploration of its potential biological activities and associated signaling pathways. It is important to note that Rosa multiflora has been observed to have different chemotypes. For the successful extraction of this compound, it is crucial to source plant material from the "Type I" chemotype, which is characterized by the presence of this compound, quercitrin, multiflorin B, and this compound acetate.[2][3]

Data Presentation

Quantitative Analysis

The following tables summarize the quantitative data related to the extraction of bioactive compounds from Rosa multiflora.

Table 1: Yield of Various Solvent Fractions from Ethanolic Extract of Rosa multiflora Fruit [4]

| Plant Part | Solvent Fraction | Yield (%) |

| Fruit | Hexane | 0.63 ± 0.12 |

| Fruit | Ether | 1.24 ± 0.22 |

| Fruit | Ethyl Acetate | 2.35 ± 0.26 |

| Fruit | Water | 6.43 ± 0.31 |

Data represents the percentage yield from the initial crude ethanol extract.

Table 2: Antioxidant Activity of Rosa multiflora Fruit Extracts [5]

| Fraction | DPPH Radical Scavenging Activity (%) at 50 µg/mL |

| Hexane | 82.93 |

| Water | 79.10 |

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for assessing antioxidant activity.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound from Rosa multiflora Pseudocarps

This protocol is based on established methods for the isolation of flavonoid glycosides from Rosa multiflora.[6]

1. Plant Material Preparation:

-

Collect fresh, mature pseudocarps from the "Type I" chemotype of Rosa multiflora.

-

Air-dry the pseudocarps in a well-ventilated area, protected from direct sunlight.

-

Once thoroughly dried, grind the pseudocarps into a fine powder using a mechanical grinder.

2. Methanol Extraction:

-

Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

3. Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

-

Collect the n-butanol fraction, as flavonoid glycosides like this compound are expected to be concentrated in this fraction.

-

Evaporate the n-butanol fraction to dryness under reduced pressure.

4. Chromatographic Purification:

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol.

-

Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol, collecting fractions of a defined volume.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water) and visualize under UV light (254 nm and 366 nm) after spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

-

Use a gradient elution system with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid).

-

Monitor the elution at a suitable wavelength (e.g., 280 nm or 350 nm).

-

Collect the peak corresponding to this compound and confirm its purity using analytical HPLC.

-

Protocol 2: Quantification of Quercetin Glycosides by HPLC

This protocol can be adapted for the quantification of this compound, though specific validation would be required.[5]

1. Standard Preparation:

-

Prepare a stock solution of a known concentration of purified this compound in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

2. Sample Preparation:

-

Accurately weigh a known amount of the dried extract or fraction.

-

Dissolve the sample in a known volume of methanol and filter through a 0.45 µm syringe filter.

3. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength of 350 nm.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflow

References

- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Phytochemical characterization of Rosa multiflora Thunb. (Rosaceae) in Japan and South Korea, with a focus on the bioactive flavonol glycoside 'multiflorin A' [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Activity and Flavonoid Estimation in Rosa multiflora and Rosa wichuraiana Fruits and Flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

Application Note: Quantitative Analysis of Multinoside A in Crude Plant Extracts by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of Multinoside A, a flavonoid glycoside, in crude plant extracts using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides comprehensive procedures for sample extraction, chromatographic separation, and mass spectrometric detection. The method utilizes a reverse-phase C18 column for separation and electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. This approach is suitable for researchers in natural product chemistry, pharmacology, and drug development who require accurate measurement of this compound in complex matrices.

Introduction

This compound is a glycosyloxyflavone, specifically a derivative of quercetin.[1] Structurally, it consists of a quercetin aglycone attached to a disaccharide residue at position 3.[1] As a member of the flavonoid family, this compound is presumed to possess significant biological activities, including antioxidant properties.[1][2] Flavonoids are known to exert their effects by modulating cellular signaling pathways, making them promising candidates for drug development.[1][2]

Accurate quantification of this compound in crude plant extracts is essential for quality control, pharmacological studies, and the standardization of herbal products. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal analytical tool for this purpose, overcoming challenges posed by complex sample matrices.[3][4] This document provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

Effective extraction is critical to ensure accurate quantification. The following protocol is a general guideline for extracting flavonoid glycosides from a dried plant matrix.[3][5][6]

-

Homogenization: Weigh 100 mg of dried, powdered plant material into a 2 mL microcentrifuge tube.

-

Extraction: Add 1.5 mL of 80% methanol (LC-MS grade) in water to the tube.

-

Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.[3]

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the solid debris.[3]

-

Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC-MS vial.

-

Dilution: The sample may require dilution with the initial mobile phase conditions to fall within the linear range of the calibration curve.

Caption: Experimental workflow for the extraction of this compound.

LC-MS/MS Instrumentation and Conditions

The following parameters are recommended and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

|---|---|

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

| Flow Rate | 0.4 mL/min[8] |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting |

|---|---|

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C[8] |

| Desolvation Temp. | 500 °C |

| Cone Gas Flow | 50 L/hr[8] |

| Desolvation Gas Flow | 800 L/hr |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transition for this compound

The quantification of this compound is based on its specific fragmentation pattern. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For this compound (C₂₇H₃₀O₁₆, MW: 610.5 g/mol ), the primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety and the formation of the protonated quercetin aglycone.[9][10]

Table 3: Optimized MRM Transition for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 611.2 | 303.1 | 100 | Optimize (start at 25) |